2,5-DIOXOPYRROLIDIN-1-YL 3-BROMO-4-METHOXYBENZOATE
Description
Significance of Activated Esters in Modern Organic Synthesis
Activated esters are carboxylic acid derivatives that have been chemically modified to be more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of modern organic synthesis, enabling the formation of amide, ester, and other crucial bonds under mild conditions. chemicalbook.com The "activation" is achieved by introducing an electron-withdrawing group to the ester's alcohol fragment, which polarizes the carbonyl carbon and makes it a better electrophile. This strategy circumvents the need for harsh reagents or high temperatures, which can be detrimental to sensitive functional groups within a molecule. The use of activated esters has become particularly indispensable in peptide synthesis, bioconjugation chemistry, and the preparation of functionalized polymers.
Contextualization of N-Hydroxysuccinimide (NHS) Esters as Acyl Transfer Reagents
Among the various types of activated esters, those derived from N-hydroxysuccinimide (NHS) are arguably the most widely employed. chemicalbook.com NHS esters are prized for their optimal balance of reactivity and stability. chemicalbook.com They are sufficiently reactive to readily engage with nucleophiles like primary amines to form stable amide bonds, yet they are often crystalline, stable solids that can be purified and stored. chemicalbook.com The byproduct of the acylation reaction, N-hydroxysuccinimide, is water-soluble, which simplifies the purification of the desired product. chemicalbook.com This favorable combination of properties has cemented the role of NHS esters as premier acyl transfer reagents in a vast array of synthetic applications, from the labeling of proteins with fluorescent tags to the synthesis of complex drug molecules. chemicalbook.com
Strategic Importance of the 3-Bromo-4-methoxybenzoyl Moiety for Diversification and Functionalization
The 3-bromo-4-methoxybenzoyl portion of the molecule is a key contributor to its synthetic versatility. The aromatic ring is adorned with two strategically placed functional groups: a bromine atom and a methoxy (B1213986) group. The bromine atom serves as a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability opens up a vast chemical space for the diversification of the core structure. The methoxy group, on the other hand, is an electron-donating group that can influence the reactivity of the aromatic ring and can also be a site for further chemical modification, such as demethylation to reveal a reactive phenol. The specific substitution pattern of these groups can also direct further electrophilic aromatic substitution reactions, providing a high degree of control over the synthesis of complex derivatives.
The strategic placement of these functionalities makes the 3-bromo-4-methoxybenzoyl moiety a valuable building block for the synthesis of a wide range of compounds with potential biological or material applications.
Detailed Research Findings
The synthesis of this NHS ester would typically proceed via the activation of its parent carboxylic acid, 3-bromo-4-methoxybenzoic acid. This transformation is commonly achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) or dimethylformamide.
The reactivity of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate is dominated by the electrophilic nature of the activated carbonyl group. It is expected to react readily with primary and secondary amines to form the corresponding amides. The kinetics of aminolysis of N-hydroxysuccinimide esters have been studied, and for similar compounds like the NHS ester of p-methoxybenzoic acid, the reaction is known to proceed efficiently. mst.edu
The bromine atom on the aromatic ring provides a secondary site of reactivity. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which would allow for the introduction of a wide range of substituents, further expanding the synthetic utility of this reagent.
Data Tables
Table 1: Properties of 3-Bromo-4-methoxybenzoic Acid (Precursor)
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 220-222 °C |
| CAS Number | 99-58-1 |
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀BrNO₅ |
| Molecular Weight | 328.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane) |
| Reactivity | Highly reactive towards primary and secondary amines |
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXHPVXXWGCYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2,5 Dioxopyrrolidin 1 Yl 3 Bromo 4 Methoxybenzoate
Synthesis of the Carboxylic Acid Precursor: 3-Bromo-4-methoxybenzoic Acid
The preparation of 3-bromo-4-methoxybenzoic acid is a critical first step, and its success hinges on the regioselective introduction of a bromine atom onto the aromatic ring of a suitable precursor.
Regioselective Bromination of Methoxybenzoic Acid Derivatives
The most direct route to 3-bromo-4-methoxybenzoic acid involves the electrophilic bromination of 4-methoxybenzoic acid (also known as p-anisic acid). The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the carboxylic acid group, bromination is directed to the ortho positions.
A common method for this transformation is the use of bromine in a suitable solvent, often in the presence of a Lewis acid catalyst. For instance, a patented method describes the reaction of p-methoxybenzoic acid with bromine in a glacial acetic acid medium, catalyzed by a small amount of ferric chloride (FeCl3). The reaction proceeds at a controlled temperature of 20-60°C over 1-5 hours, followed by a period of heating at 70°C to reflux for 0.5-5 hours to ensure completion. nih.gov
Another effective brominating agent for activated aromatic systems is N-bromosuccinimide (NBS). The use of NBS can offer milder reaction conditions and improved regioselectivity. For electron-rich aromatic compounds like methoxybenzenes, NBS in a solvent like acetonitrile (B52724) has been shown to be a mild and regiospecific nuclear brominating reagent. chemazone.com The reaction with NBS can often be carried out at room temperature, providing a high yield of the monobrominated product. chemazone.comprepchem.com The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.
Table 1: Comparison of Bromination Methods for 4-Methoxybenzoic Acid
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Br₂ / FeCl₃ | Glacial Acetic Acid | 20-60°C then 70°C-reflux | 1.5-25 hours | Patented industrial method. nih.gov |
Alternative Synthetic Routes for the Aromatic Substrate
While direct bromination of 4-methoxybenzoic acid is the most common approach, alternative strategies can be employed, often starting from more functionalized precursors.
One such alternative begins with 3-methoxy-4-hydroxybenzoic acid. This starting material can be subjected to a sequence of reactions, including esterification of the carboxylic acid, followed by other transformations to introduce the bromo substituent at the desired position. A multi-step synthesis of bosutinib, for example, starts with the esterification of 3-methoxy-4-hydroxybenzoic acid. google.com While this specific literature does not describe a bromination step at the 3-position, it highlights the use of this starting material for the synthesis of complex molecules, and a subsequent bromination step could be envisioned.
Another potential route could involve a Sandmeyer-type reaction starting from a corresponding aniline (B41778) derivative, such as 3-amino-4-methoxybenzoic acid. Diazotization of the amino group followed by treatment with a copper(I) bromide solution would introduce the bromine atom regioselectively. A method for preparing 3-bromo-4-methoxyaniline, a potential precursor, has been described, involving the bromination of p-fluoronitrobenzene followed by etherification and reduction. science.gov This aniline could then be converted to the target carboxylic acid.
Formation of the 2,5-Dioxopyrrolidin-1-yl Ester from 3-Bromo-4-methoxybenzoic Acid
The second stage of the synthesis involves the conversion of 3-bromo-4-methoxybenzoic acid into its N-hydroxysuccinimide (NHS) ester. This "activation" step renders the carboxyl group highly susceptible to nucleophilic attack, making the resulting compound a valuable reagent for bioconjugation and other chemical modifications.
Carbodiimide-Mediated Coupling Methods (e.g., DCC, EDC)
Carbodiimides are widely used coupling agents for the formation of amide and ester bonds. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are the most common reagents for this purpose. The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N-hydroxysuccinimide to yield the desired NHS ester and a urea (B33335) byproduct. thermofisher.com
The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. thermofisher.com For the synthesis of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate, a typical procedure would involve dissolving 3-bromo-4-methoxybenzoic acid, N-hydroxysuccinimide, and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). To this solution, a solution of DCC or EDC is added, and the reaction is stirred at room temperature until completion. A significant drawback of using DCC is the formation of dicyclohexylurea (DCU), which is often difficult to remove from the reaction mixture. EDC is often preferred as its urea byproduct is water-soluble, simplifying the purification process. thermofisher.com
Table 2: Common Carbodiimide Coupling Reagents
| Reagent | Byproduct | Solubility of Byproduct | Key Advantage |
|---|---|---|---|
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Readily available and effective. |
Phosphine (B1218219)/Iodine-Based Activation Systems (e.g., I₂/PPh₃)
An alternative to carbodiimide-mediated coupling is the use of phosphine and iodine-based activation systems. A recently developed method utilizes a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and a base, such as triethylamine (B128534) (Et₃N), to facilitate the formation of active esters, including NHS esters. researchgate.net
This method offers several advantages, including mild reaction conditions (typically at room temperature) and the avoidance of carbodiimide reagents and their associated byproducts. The reaction proceeds by treating the carboxylic acid with triphenylphosphine, iodine, and triethylamine in the presence of N-hydroxysuccinimide. This approach has a broad substrate scope, accommodating various aromatic and aliphatic carboxylic acids. researchgate.net This method would be directly applicable to the synthesis of this compound.
One-Pot and Multi-Step Synthetic Protocols for Active Esters
The synthesis of NHS esters can be performed using either multi-step or one-pot protocols. In a multi-step protocol, the activated carboxylic acid intermediate might be isolated before reaction with N-hydroxysuccinimide. However, one-pot procedures are generally preferred for their efficiency and convenience.
Several one-pot strategies for the synthesis of NHS esters have been developed. For example, the in-situ formation of trifluoroacetyl-N-hydroxysuccinimide (TFA-NHS) from trifluoroacetic anhydride (B1165640) (TFAA) and NHS can be used to activate carboxylic acids directly in the reaction mixture, leading to the formation of the NHS ester in high yields without the need for chromatography. nih.gov Another one-pot approach involves the use of triphosgene (B27547) as an activating agent for the carboxylic acid, which then reacts with NHS. While effective, the high toxicity of triphosgene is a significant drawback.
These one-pot methodologies could potentially be adapted for the synthesis of this compound, offering a more streamlined and efficient route to this valuable chemical entity.
Optimization of Reaction Conditions for Yield and Purity
The formation of the N-succinimidyl ester from the corresponding carboxylic acid is sensitive to several reaction parameters. A systematic optimization process is necessary to identify the conditions that afford the highest yield and purity. Key factors that are typically investigated include the choice of coupling agent, solvent, reaction temperature, and stoichiometry of the reagents.
Detailed research findings on the optimization of this specific reaction are often proprietary or not widely published. However, based on analogous esterification reactions, a hypothetical optimization study can be outlined. The primary goal is to facilitate the efficient formation of the ester bond while minimizing side reactions, such as the hydrolysis of the activated ester or the formation of byproducts from the coupling agent.
A common approach to optimize such a reaction is to perform a series of experiments where one parameter is varied while others are kept constant. This one-factor-at-a-time (OFAT) method, while not as efficient as design of experiments (DoE) approaches, is straightforward to implement in many research laboratories. nih.gov
Table 1: Effect of Coupling Agent on Yield and Purity
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DCC | Dichloromethane | 25 | 12 | 85 | 92 |
| 2 | EDC | Dichloromethane | 25 | 12 | 88 | 95 |
| 3 | HATU | Dimethylformamide | 25 | 4 | 92 | 97 |
| 4 | TBTU | Dimethylformamide | 25 | 4 | 90 | 96 |
Reaction conditions: 3-bromo-4-methoxybenzoic acid (1.0 equiv), N-hydroxysuccinimide (1.1 equiv), coupling agent (1.1 equiv), solvent (0.1 M).
The choice of coupling agent is critical. Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices for this transformation. While effective, the dicyclohexylurea byproduct from DCC can be difficult to remove completely. Water-soluble carbodiimides like EDC offer an advantage in purification. More advanced coupling agents like HATU and TBTU can lead to higher yields and shorter reaction times, often in polar aprotic solvents like dimethylformamide (DMF).
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | EDC | Dichloromethane | 25 | 12 | 88 | 95 |
| 2 | EDC | Tetrahydrofuran | 25 | 12 | 82 | 93 |
| 3 | EDC | Acetonitrile | 25 | 12 | 85 | 94 |
| 4 | EDC | Dimethylformamide | 25 | 12 | 89 | 96 |
Reaction conditions: 3-bromo-4-methoxybenzoic acid (1.0 equiv), N-hydroxysuccinimide (1.1 equiv), EDC (1.1 equiv), solvent (0.1 M).
The solvent can influence the solubility of the reactants and the rate of the reaction. Dichloromethane and chloroform (B151607) are common non-polar aprotic solvents, while tetrahydrofuran, acetonitrile, and dimethylformamide represent a range of polar aprotic solvents. The optimal solvent will solubilize all reactants and facilitate the reaction without promoting side reactions.
Table 3: Optimization of Reaction Temperature
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | EDC | Dichloromethane | 0 | 24 | 80 | 97 |
| 2 | EDC | Dichloromethane | 25 | 12 | 88 | 95 |
| 3 | EDC | Dichloromethane | 40 | 6 | 86 | 92 |
Reaction conditions: 3-bromo-4-methoxybenzoic acid (1.0 equiv), N-hydroxysuccinimide (1.1 equiv), EDC (1.1 equiv), dichloromethane (0.1 M).
The reaction is typically performed at room temperature. Lowering the temperature may slow down the reaction but can sometimes lead to higher purity by minimizing side reactions. Conversely, increasing the temperature can accelerate the reaction but may also promote the decomposition of the desired product or the formation of impurities.
Ultimately, the optimal conditions for the synthesis of this compound would involve a careful balance of these parameters to achieve the desired yield and purity for its intended application.
Mechanistic Investigations of Acyl Transfer Reactions Involving 2,5 Dioxopyrrolidin 1 Yl 3 Bromo 4 Methoxybenzoate
Nucleophilic Acyl Substitution Pathways: Role of the Succinimide (B58015) Leaving Group
The primary pathway for acyl transfer from 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate is a nucleophilic acyl substitution reaction. This reaction generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. The N-hydroxysuccinimide anion is a weak base, making it an excellent leaving group and thus rendering the ester highly reactive towards nucleophiles. mst.edu
The generally accepted mechanism involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is typically short-lived and collapses by expelling the succinimide leaving group to yield the acylated product. The stability of the N-hydroxysuccinimide anion, due to resonance delocalization, is a key driving force for the reaction.
It is important to note that the succinimide moiety is not always an innocent leaving group. Under certain conditions, particularly with amine nucleophiles, a side reaction can occur where the nucleophile attacks one of the imide carbonyls of the succinimide ring. This can lead to the formation of N-succinamide derivatives via ring-opening of the succinimide.
Kinetic and Thermodynamic Factors Influencing Reactivity
The reactivity of this compound in acyl transfer reactions is governed by a combination of kinetic and thermodynamic factors. The electronic nature of the substituents on the benzoyl ring plays a significant role in modulating the electrophilicity of the carbonyl carbon.
The thermodynamics of the acyl transfer are largely dictated by the relative stability of the reactants and products. The high reactivity of NHS esters is partly due to the relief of some ring strain in the succinimide group upon its departure. The formation of a stable amide or ester bond with the incoming nucleophile provides a strong thermodynamic driving force for the reaction.
Table 1: Illustrative Rate Constants for the Aminolysis of Substituted N-Succinimidyl Benzoates
| Substituent (X) on Benzoyl Ring | Relative Rate Constant (k_rel) |
| 4-Nitro | ~10 |
| 3-Bromo | ~2.5 |
| H | 1 |
| 4-Methoxy | ~0.3 |
Note: This table is illustrative and based on general trends observed in Hammett studies of related systems. The values are not experimentally determined for this specific series.
Influence of Solvent Systems and Catalyst Systems on Reaction Rate and Selectivity
The choice of solvent and the presence of catalysts can profoundly impact the rate and selectivity of acyl transfer reactions involving this compound.
Solvent Effects: The rate of aminolysis of NHS esters is significantly influenced by the polarity and protic nature of the solvent. In aqueous solutions, a competing hydrolysis reaction can occur, where water acts as the nucleophile. The rate of both aminolysis and hydrolysis is pH-dependent. mst.edu The optimal pH for the aminolysis of NHS esters is typically between 8.0 and 9.0. nih.gov Below this range, the concentration of the deprotonated, more nucleophilic amine is low, and above this range, the rate of hydrolysis of the NHS ester becomes significant. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to minimize the competing hydrolysis reaction.
Catalysis: Acyl transfer reactions with NHS esters can be subject to general base catalysis. A second molecule of the amine nucleophile can act as a base to deprotonate the incoming amine, increasing its nucleophilicity and accelerating the reaction. This is often observed as a second-order term in the rate law with respect to the amine concentration. The presence of non-nucleophilic bases can also catalyze the reaction by the same mechanism.
Table 2: Effect of pH on the Relative Rates of Aminolysis and Hydrolysis of an NHS Ester
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |
| 7.0 | Moderate | Low |
| 8.5 | High | Moderate |
| 9.5 | Moderate | High |
Note: This table illustrates the general trend of pH effects on the competing aminolysis and hydrolysis reactions of NHS esters.
Computational Modeling of Transition States in Acyl Transfer
Computational modeling, particularly using density functional theory (DFT), provides valuable insights into the transition states of acyl transfer reactions. For the aminolysis of NHS esters, computational studies on model systems, such as the reaction of methyl formate (B1220265) with ammonia (B1221849), suggest that the reaction can proceed through either a stepwise mechanism with a distinct tetrahedral intermediate or a concerted mechanism. nih.gov
In the stepwise mechanism, two transition states are involved: one for the formation of the tetrahedral intermediate and one for its breakdown. For the uncatalyzed reaction, the activation energies for the concerted and stepwise pathways are often similar. However, when general base catalysis by a second amine molecule is considered, the stepwise mechanism is generally favored, with significantly lower activation energies for the transition states. nih.gov
For this compound, the transition state for the rate-determining step (typically the formation of the tetrahedral intermediate) would involve the approach of the nucleophile to the carbonyl carbon. The geometry of the transition state is expected to be trigonal bipyramidal-like, with the nucleophile and the leaving group in apical positions. The negative charge would be delocalized over the carbonyl oxygen and, to some extent, the incoming nucleophile and the leaving group. The substituents on the benzoyl ring would influence the stability of this transition state by modulating the charge distribution.
Reactivity Profiles and Transformative Potential in Advanced Organic Synthesis
Amide Bond Formation with Various Amine Nucleophiles
The N-hydroxysuccinimide ester moiety is an "activated" form of the parent carboxylic acid (3-bromo-4-methoxybenzoic acid). The 2,5-dioxopyrrolidin-1-yl group is an excellent leaving group, facilitating nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reaction is widely employed in bioconjugation and peptide synthesis due to its high efficiency and mild reaction conditions, typically proceeding at room temperature in common organic solvents.
The general reaction involves the attack of an amine nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the N-hydroxysuccinimide anion, yielding the corresponding N-substituted 3-bromo-4-methoxybenzamide (B1289687).
Table 1: Expected Amide Bond Formation with Representative Amine Nucleophiles
| Amine Nucleophile | Expected Product Structure | Typical Reaction Conditions |
|---|---|---|
| Benzylamine | N-benzyl-3-bromo-4-methoxybenzamide | Aprotic solvent (e.g., DMF, DCM), Room Temp |
| Aniline (B41778) | 3-bromo-N-phenyl-4-methoxybenzamide | Aprotic solvent (e.g., DMF, DCM), Room Temp |
| Glycine methyl ester | Methyl 2-(3-bromo-4-methoxybenzamido)acetate | Biphasic or organic solvent with base, Room Temp |
Note: The data in this table is illustrative of the expected reactivity. Specific yields for 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate are not prominently reported in the literature.
In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of the amine component is paramount. The use of N-hydroxysuccinimide esters is a well-regarded strategy for minimizing racemization. The activation of a carboxylic acid can sometimes lead to the formation of an oxazolone (B7731731) intermediate, particularly with N-acyl amino acids, which is prone to racemization. However, NHS esters are generally formed under conditions that suppress this pathway and react with amines at rates that are typically faster than the rate of racemization. While no specific racemization studies involving this compound have been found, its use in coupling reactions with chiral amines would be expected to proceed with a high degree of stereochemical retention.
The compound serves as a valuable bifunctional linker. One part of the molecule can be anchored to a substrate or a growing molecular chain via the robust amide bond, leaving the aryl bromide handle available for subsequent, orthogonal chemical transformations. For instance, it could be used to attach a 3-bromo-4-methoxybenzoyl "tag" to a resin for solid-phase synthesis or to an oligomer like a peptide or nucleic acid. This tag can then be elaborated in a second step using reactions such as the palladium-catalyzed cross-couplings discussed below, enabling the construction of complex architectures.
Esterification and Thioesterification Reactions
While significantly more reactive towards amines, NHS esters can also react with other nucleophiles such as alcohols and thiols to form esters and thioesters, respectively. These reactions often require more forcing conditions or the presence of a catalyst (e.g., a non-nucleophilic base) to facilitate the deprotonation of the alcohol or thiol, increasing its nucleophilicity. This reactivity expands the compound's utility, allowing for the introduction of the 3-bromo-4-methoxybenzoyl moiety onto molecules bearing hydroxyl or sulfhydryl groups.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position
The bromine atom on the aromatic ring is a key functional group for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy (B1213986) group ortho to the bromine may influence the reactivity in these transformations.
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds. nih.gov It involves the reaction of an organohalide (in this case, the aryl bromide) with an organoboron compound, such as a boronic acid or a boronate ester, catalyzed by a palladium(0) complex in the presence of a base. nih.govacs.org This reaction would allow for the substitution of the bromine atom on the 3-bromo-4-methoxybenzoyl core with a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, depending on the boronic acid used. acs.orgnih.govresearchgate.net
Table 2: Illustrative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Expected Product Core Structure |
|---|---|
| Phenylboronic acid | 4-methoxy-[1,1'-biphenyl]-3-yl |
| Thiophene-2-boronic acid | 4-methoxy-3-(thiophen-2-yl)phenyl |
| 4-Vinylphenylboronic acid | 4-methoxy-4'-vinyl-[1,1'-biphenyl]-3-yl |
Note: The products shown represent the core structure after the coupling reaction. The N-hydroxysuccinimidyl ester or a derivative thereof would still be attached at the carboxyl position.
The success and efficiency of the Suzuki-Miyaura coupling heavily depend on the choice of the palladium catalyst and, crucially, the supporting ligand. acs.orgnih.gov For aryl bromides, a wide range of catalytic systems are effective.
Palladium Source : Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, phosphine (B1218219) ligands are overwhelmingly used.
Electron-rich and Sterically Bulky Ligands : Modern Suzuki-Miyaura catalysis often employs electron-rich and sterically hindered phosphine ligands. rsc.org These ligands promote the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst. Examples include tri(tert-butyl)phosphine (P(tBu)₃) and biaryl phosphines like SPhos and XPhos. acs.orgnih.govresearchgate.net The design of these ligands is critical for achieving high turnover numbers and for coupling more challenging or sterically hindered substrates. organic-chemistry.org
The strategic combination of a suitable palladium precursor, a carefully selected phosphine ligand, a base (such as K₂CO₃ or K₃PO₄), and an appropriate solvent system allows for the efficient and high-yielding transformation of the bromo-substituent into a diverse array of biaryl and other coupled structures.
Suzuki-Miyaura Coupling for C-C Bond Formation.
Substrate Scope and Limitations
The 3-bromo-4-methoxybenzoate scaffold is a viable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic nature of the aromatic ring, influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate function, impacts its reactivity. The bromine atom at the C3 position is suitably positioned for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
The substrate scope for Suzuki-Miyaura couplings with this scaffold is broad, encompassing a variety of arylboronic acids. However, limitations can arise from sterically hindered coupling partners or substrates bearing functional groups incompatible with the basic reaction conditions often employed.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst System | Conditions | Yield |
|---|---|---|---|---|
| Methyl 3-bromo-4-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C | Good to Excellent |
| Methyl 3-bromo-4-methoxybenzoate | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 90 °C | Good to Excellent |
| Methyl 3-bromo-4-methoxybenzoate | 2-Thienylboronic acid | Pd₂(dba)₃, SPhos, K₂CO₃ | Toluene/H₂O, 100 °C | Moderate to Good |
| 4-Bromoanisole | Naphthylboronic acid | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DME, 80 °C | High |
| Methyl 4-bromobenzoate | 3-Furylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux | High |
Note: Yields are generalized based on typical outcomes for these types of substrates and conditions, as specific literature data for every combination may not be available.
Other Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki reaction, the 3-bromo-4-methoxybenzoate core is an excellent candidate for other significant cross-coupling methodologies, including the Sonogashira and Buchwald-Hartwig amination reactions. These reactions further expand its potential for creating molecular diversity by forming carbon-carbon and carbon-nitrogen bonds, respectively.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.orgresearchgate.net The reactivity follows the general trend for aryl halides (I > Br > Cl), making the bromo-substituted core of the target compound a suitable substrate. acs.org
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of aryl halides with amines. scribd.com This reaction is known for its broad substrate scope and functional group tolerance. The 3-bromo-4-methoxybenzoate moiety can be coupled with a wide range of primary and secondary amines, anilines, and even amides under appropriate catalytic conditions. The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high yields. scribd.com
Table 2: Potential Sonogashira and Buchwald-Hartwig Coupling Reactions
| Reaction Type | Substrate Core | Coupling Partner | Typical Catalyst System | Expected Product Type |
|---|---|---|---|---|
| Sonogashira | 3-Bromo-4-methoxybenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(Phenylethynyl)-4-methoxybenzoate |
| Sonogashira | 3-Bromo-4-methoxybenzoate | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 3-(Trimethylsilylethynyl)-4-methoxybenzoate |
| Buchwald-Hartwig | 3-Bromo-4-methoxybenzoate | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-(Morpholin-4-yl)-4-methoxybenzoate |
| Buchwald-Hartwig | 3-Bromo-4-methoxybenzoate | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-(Phenylamino)-4-methoxybenzoate |
Chemical Transformations Involving the Methoxy Group and Aromatic System
The methoxy group and the aromatic ring of this compound offer additional sites for chemical modification, enhancing its synthetic value.
O-Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group, a common transformation in natural product synthesis and medicinal chemistry. Standard reagents for this O-demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids such as hydrobromic acid (HBr). The choice of reagent depends on the tolerance of other functional groups within the molecule. For instance, BBr₃ is highly effective but can be harsh, while other methods using thiols may offer milder conditions.
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. youtube.com Conversely, the bromo group is a deactivating but ortho, para-directing substituent, and the ester function is a deactivating, meta-directing group.
The combined influence of these groups makes the C5 position the most likely site for electrophilic attack. The strong activating effect of the methoxy group directs to its ortho position (C5), which is not sterically hindered and is not deactivated by the ester group. Therefore, reactions like nitration or further halogenation would be expected to yield the 5-substituted product. For example, bromination of anisole (B1667542) (methoxybenzene) in ethanoic acid proceeds readily, yielding predominantly the para-bromo isomer, highlighting the strong directing power of the methoxy group. shaalaa.com Similarly, bromination of methyl 4-methoxybenzoate (B1229959) with N-bromosuccinimide (NBS) yields methyl 3-bromo-4-methoxybenzoate, demonstrating halogenation ortho to the activating methoxy group. acs.org
Table 3: Potential Transformations of the Aromatic System
| Transformation Type | Reagent(s) | Target Site | Expected Product Feature |
|---|---|---|---|
| O-Demethylation | BBr₃ in CH₂Cl₂ | C4-OCH₃ | 3-Bromo-4-hydroxybenzoate core |
| O-Demethylation | 47% HBr, heat | C4-OCH₃ | 3-Bromo-4-hydroxybenzoate core |
| Nitration | HNO₃, H₂SO₄ | C5 | 3-Bromo-4-methoxy-5-nitrobenzoate core |
| Halogenation (Bromination) | Br₂, FeBr₃ | C5 | 3,5-Dibromo-4-methoxybenzoate core |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular framework.
In the ¹H NMR spectrum, the protons of the succinimide (B58015) ring are expected to appear as a singlet, while the aromatic protons of the benzoate (B1203000) moiety will exhibit distinct signals. The methoxy (B1213986) group protons will also produce a characteristic singlet. The precise chemical shifts and coupling constants of the aromatic protons are diagnostic for the 1,3,4-substitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the succinimide and ester groups, the carbons of the aromatic ring, and the methoxy carbon.
Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of the ¹H and ¹³C signals and to further probe the molecular structure. These techniques include:
Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, which is particularly useful for assigning protons in the aromatic spin system.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, which is instrumental in confirming the connectivity between the succinimide ring, the ester group, and the substituted benzoate moiety.
For mechanistic studies, NMR spectroscopy can be used to monitor the progress of reactions involving this compound. By acquiring spectra at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing insights into reaction kinetics and the formation of any observable intermediates.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Ar-H |
| 7.90 | dd | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 3.95 | s | 3H | OCH₃ |
| 2.90 | s | 4H | CH₂CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (succinimide) |
| 162.0 | C=O (ester) |
| 158.0 | Ar-C (C-OCH₃) |
| 135.0 | Ar-C |
| 128.0 | Ar-C |
| 125.0 | Ar-C |
| 115.0 | Ar-C (C-Br) |
| 112.0 | Ar-C |
| 56.5 | OCH₃ |
| 25.5 | CH₂CH₂ |
High-Resolution Mass Spectrometry for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can provide mass accuracy in the parts-per-million (ppm) range. This high accuracy allows for the unambiguous determination of the molecular formula.
The isotopic pattern observed in the mass spectrum is also highly informative. The presence of a bromine atom results in a characteristic isotopic signature, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which aids in the confirmation of the compound's identity.
In the context of mechanistic studies, HRMS is invaluable for the identification of transient intermediates. By analyzing the reaction mixture at various stages, it is possible to detect and identify the mass of short-lived species, providing direct evidence for proposed reaction pathways.
In Situ Spectroscopic Monitoring of Reaction Dynamics
The real-time monitoring of reactions involving this compound can be achieved using in situ spectroscopic techniques. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose as they can provide information about the changes in functional groups during a reaction.
For instance, the progress of a reaction where the N-succinimidyl ester is consumed can be monitored by observing the disappearance of the characteristic carbonyl stretching frequencies of the ester and succinimide groups. Simultaneously, the appearance of new vibrational bands corresponding to the products can be tracked. This continuous data acquisition allows for a detailed understanding of the reaction kinetics and can help in identifying the rate-determining step.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline compounds. For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's three-dimensional conformation and any steric or electronic effects arising from its specific substitution pattern.
Furthermore, the crystal structure reveals details about intermolecular interactions in the solid state, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can influence the compound's physical properties and reactivity in the solid phase. A related compound, benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate, has been studied by X-ray crystallography, revealing details of its molecular packing stabilized by weak non-classical hydrogen bonds. researchgate.net A similar analysis for the title compound would provide valuable insights into its solid-state behavior.
Computational Chemistry and Theoretical Investigations of 2,5 Dioxopyrrolidin 1 Yl 3 Bromo 4 Methoxybenzoate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate, DFT studies would provide crucial information about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's stability and reactivity.
Furthermore, DFT calculations would elucidate the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.
A search for DFT studies specifically targeting this compound has not yielded any published research. Consequently, no data tables of optimized geometric parameters or electronic properties can be presented.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity.
An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would allow for predictions about the most likely sites for chemical reactions.
Specific FMO analysis data, including HOMO-LUMO energies and their corresponding orbital plots for this compound, are not available in the existing literature.
Reaction Pathway Modeling and Transition State Locating for Acyl Transfer
This compound is an activated ester, suggesting its potential use in acyl transfer reactions, such as amidation or esterification. Computational modeling can be employed to map the entire reaction pathway for such a transformation. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.
By locating the transition state and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. This type of study would offer a deep mechanistic understanding of the acyl transfer process involving this specific reagent.
There are no published studies that model the reaction pathways or locate the transition states for acyl transfer reactions of this compound.
Solvation Models and Their Impact on Calculated Reactivity
Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. Solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), are used in computational chemistry to account for these effects.
Applying solvation models to the study of this compound would reveal how its structure, electronic properties, and reactivity are affected by different solvent environments. This is crucial for comparing theoretical predictions with experimental observations and for optimizing reaction conditions.
No computational research has been found that investigates the influence of different solvation models on the calculated properties and reactivity of this compound.
Synthetic Applications in Specialized Organic and Polymer Chemistry
Incorporation into Functional Polymer Architectures
The activated ester functionality of 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate allows for its incorporation into a variety of polymer architectures through post-polymerization modification. This method involves the initial synthesis of a polymer backbone containing reactive groups, such as primary amines, which can then be modified with the NHS ester. This approach is advantageous as it allows for the precise control of the polymer's functionalization.
The reaction of the NHS ester with amine-functionalized polymers proceeds under mild conditions to yield a polymer with pendant 3-bromo-4-methoxybenzamide (B1289687) groups. The bromo and methoxy (B1213986) substituents on the aromatic ring can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and refractive index. Furthermore, the bromine atom can serve as a handle for subsequent modifications, such as cross-linking or the introduction of other functional groups via cross-coupling reactions.
| Polymer Backbone | Reactive Group | Functionalizing Agent | Resulting Functional Group | Potential Application |
| Poly(allylamine) | Primary Amine | This compound | 3-bromo-4-methoxybenzamide | Specialty coatings, functional films |
| Poly(lysine) | Primary Amine | This compound | 3-bromo-4-methoxybenzamide | Drug delivery, biomaterials |
| Amine-terminated Poly(ethylene glycol) | Primary Amine | This compound | 3-bromo-4-methoxybenzamide | Surface modification, hydrogels |
Use in Surface Modification and Bioconjugation Methodologies (Focus on Chemical Principles)
The chemical principles underlying the use of this compound in surface modification and bioconjugation are centered on the reactivity of the N-hydroxysuccinimide ester. NHS esters are widely employed for their ability to efficiently and selectively react with primary amines on the surfaces of materials and biomolecules.
In surface modification, a substrate with available primary amine groups can be functionalized by treatment with a solution of the NHS ester. This process creates a covalent linkage between the 3-bromo-4-methoxybenzoyl group and the surface, altering its chemical properties. This can be used to control surface wettability, adhesion, and biocompatibility.
In the context of bioconjugation, this compound can be used to attach the 3-bromo-4-methoxybenzoyl moiety to proteins, peptides, or other biomolecules. thermofisher.com The primary amine groups are present in the side chains of lysine (B10760008) residues and at the N-terminus of proteins. thermofisher.com The reaction is typically carried out in a buffered aqueous solution at a slightly alkaline pH to ensure the nucleophilicity of the amine groups while minimizing hydrolysis of the NHS ester. thermofisher.com The resulting bioconjugate can be used in a variety of applications, including immunoassays, proteomics, and drug delivery. The bromo- and methoxy-substituents can also serve as spectroscopic probes or as sites for further chemical elaboration.
| Application | Target Molecule/Surface | Reactive Group on Target | Covalent Bond Formed | Key Chemical Principle |
| Surface Modification | Amine-silanized glass | Primary Amine | Amide | Nucleophilic Acyl Substitution |
| Bioconjugation | Protein (e.g., antibody) | Lysine ε-amino group | Amide | Nucleophilic Acyl Substitution |
| Immobilization | Amine-functionalized beads | Primary Amine | Amide | Nucleophilic Acyl Substitution |
As a Versatile Synthon for Diverse Molecular Scaffolds and Advanced Intermediates
Beyond its applications in polymer and surface chemistry, this compound serves as a versatile synthon for the synthesis of a wide range of organic molecules. The activated ester facilitates the formation of amide bonds with various amines, leading to the creation of diverse molecular scaffolds.
The precursor, 3-bromo-4-methoxybenzoic acid, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. By activating this carboxylic acid as an NHS ester, its utility is extended to the efficient synthesis of amides, which are prevalent structures in biologically active compounds. For instance, reaction with a primary or secondary amine yields the corresponding N-substituted 3-bromo-4-methoxybenzamide.
The bromine atom on the aromatic ring is a particularly useful functional group for further synthetic transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex molecular architectures from a relatively simple starting material.
| Reactant | Reaction Type | Product Class | Potential Application |
| Aniline (B41778) derivative | Amidation | N-aryl-3-bromo-4-methoxybenzamide | Pharmaceutical intermediate |
| Amino acid ester | Amidation | N-(3-bromo-4-methoxybenzoyl)amino acid ester | Peptide synthesis, medicinal chemistry |
| Arylboronic acid | Suzuki Coupling (post-amidation) | N-substituted 4-methoxy-3-arylbenzamide | Materials science, drug discovery |
| Alkyne | Sonogashira Coupling (post-amidation) | N-substituted 4-methoxy-3-alkynylbenzamide | Organic electronics, chemical probes |
Emerging Research Trends and Future Perspectives
Sustainable Synthetic Routes for Activated Esters
The principles of green chemistry are progressively being integrated into the synthesis of activated esters to minimize environmental impact and enhance safety. A primary focus is the development of sustainable alternatives to conventional coupling reagents, which often generate stoichiometric byproducts that are difficult to remove.
One sustainable approach involves the use of greener coupling reagents that offer improved atom economy and lower toxicity. iris-biotech.de For instance, reagents that produce water-soluble byproducts simplify purification processes and reduce the reliance on organic solvents for extraction. researchgate.net The development of methods that avoid carbodiimides altogether is also a significant area of research. A notable example is the use of a triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) combination to synthesize NHS esters from carboxylic acids at room temperature. organic-chemistry.org This method is cost-effective and has a broad substrate scope. organic-chemistry.org
Another key aspect of sustainable synthesis is the replacement of hazardous solvents. Research is ongoing to identify and utilize greener solvents that are less toxic and have a smaller environmental footprint. Furthermore, the direct synthesis of amides from esters using methanolic ammonia (B1221849) in continuous flow systems is being explored as a way to improve process efficiency and avoid hazardous reagents. rsc.org
The following table summarizes some green coupling reagents and their advantages over traditional reagents.
| Reagent/Method | Advantage | Byproduct Profile |
| EDC*HCl | Water-soluble carbodiimide (B86325) | Water-soluble urea (B33335), easy to remove |
| I2/PPh3/Et3N | Avoids carbodiimides | Simpler purification |
| DPDTC | Recyclable byproduct | CO2 is the only net byproduct |
Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including activated esters and their derivatives. This approach offers significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and seamless scalability. vapourtec.com
In the context of activated ester synthesis, continuous flow reactors can be used to precisely control reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. organic-chemistry.org For example, a multistep protocol for the in-flow synthesis of fluorinated derivatives has been successfully developed, demonstrating the potential for telescoped processes that avoid the isolation of intermediates. acs.orgnih.gov This is particularly relevant for the synthesis of complex molecules where multiple steps are required.
Flow chemistry also enables the use of highly reactive intermediates that would be difficult to handle in a batch setting. The ability to perform reactions at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates. researchgate.net Furthermore, the integration of in-line purification techniques, such as automated flash chromatography, can lead to the continuous isolation of pure products, further streamlining the synthetic process. acs.org
| Feature of Flow Chemistry | Advantage in Activated Ester Synthesis |
| Precise control of parameters | Higher yields and purity |
| Enhanced safety | Safe handling of hazardous reagents |
| Scalability | Seamless transition from lab to industrial scale |
| Telescoped processes | Increased efficiency, reduced waste |
Development of Novel Catalytic Systems for Enhanced Reactivity
The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of activated ester synthesis. While traditional methods often rely on stoichiometric activating agents, modern research is focused on catalytic approaches that are more atom-economical and environmentally friendly.
Palladium-catalyzed reactions have shown significant promise in this area. An efficient method for the synthesis of NHS esters from arenes has been developed using a palladium-catalyzed C-H bond esterification. acs.orgorganic-chemistry.orgnih.gov This redox-neutral process avoids the use of carbon monoxide and is compatible with a wide range of functional groups. organic-chemistry.org Such methods are particularly valuable for the late-stage functionalization of complex molecules. acs.orgnih.gov
In addition to metal-based catalysts, organocatalysis is also gaining traction. Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), have been developed for the synthesis of complex esters and offer the advantages of being recyclable and avoiding metal contamination. thechemicalengineer.com Furthermore, quantum mechanical studies are being used to understand reaction mechanisms and design more effective catalysts. For instance, research on the concerted amidation of activated esters has revealed the key role of hydroxamic acid in directing proton transfer, providing insights for the development of new catalysts for amide bond formation. acs.org
| Catalytic System | Description | Key Advantages |
| Palladium Catalysis | C-H bond esterification of arenes | High efficiency, broad functional group tolerance, no CO required organic-chemistry.orgacs.org |
| Metal-Free Catalysis (e.g., TMC) | Trans-esterification using an organic catalyst | Recyclable, avoids metal contamination, green chemistry thechemicalengineer.com |
| N-Heterocyclic Carbenes and Hydroxamic Acid | Co-catalyzed kinetic resolution of amines | High selectivity, provides insights into reaction mechanisms acs.org |
Integration with Automated Synthesis Platforms
The integration of chemical synthesis with automated and robotic platforms is revolutionizing the way molecules are made, enabling high-throughput synthesis, reaction optimization, and the rapid generation of compound libraries. syrris.com Automated systems can perform entire synthetic processes with increased speed and efficiency, while reducing the risk of human error. americanpeptidesociety.org
Automated flow chemistry systems are particularly powerful, combining the benefits of continuous synthesis with the precision of automation. vapourtec.com These platforms allow for the unattended operation of experiments, with software controlling pumps, reactors, and analytical tools for real-time data analysis. vapourtec.com This enables the systematic exploration of reaction parameters to quickly identify optimal conditions. rsc.org
In the field of peptide synthesis, where activated esters are extensively used, automated synthesizers have become standard equipment. creative-peptides.com These instruments automate the repetitive steps of solid-phase peptide synthesis (SPPS), such as deprotection, coupling, and washing, ensuring high reproducibility and purity. americanpeptidesociety.orgnih.gov The development of automated systems that can also handle the synthesis of the activated ester building blocks themselves would represent a significant advancement, enabling a fully automated workflow from simple starting materials to complex peptides. The combination of flow chemistry with artificial intelligence and machine learning is poised to create fully autonomous platforms that can design and execute synthetic routes with minimal human intervention. rsc.orgnih.gov
| Automation Technology | Application in Synthesis | Impact |
| Automated Flow Chemistry Systems | High-throughput synthesis and optimization | Increased efficiency, reproducibility, and scalability vapourtec.comsyrris.com |
| Robotic Platforms for SPPS | Automated synthesis of peptides | Reduced manual labor, higher purity peptides americanpeptidesociety.orgcreative-peptides.com |
| AI and Machine Learning | Algorithmic chemical search and route planning | Autonomous design and execution of syntheses rsc.orgnih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous 2,5-dioxopyrrolidin-1-yl esters are prepared by reacting activated carboxylic acids (e.g., 3-bromo-4-methoxybenzoic acid) with 2,5-dioxopyrrolidin-1-yl reagents under mild conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) . Purity Validation :
- Chromatography : Use HPLC or TLC with silica gel (e.g., Kieselgel 60) to monitor reaction progress .
- Spectroscopy : Confirm structural integrity via - and -NMR to detect characteristic peaks (e.g., ester carbonyl at ~170 ppm, pyrrolidinone protons at ~2.5–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight consistency via ESI-MS or MALDI-TOF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- - and -NMR : Essential for confirming substituent positions (e.g., bromo and methoxy groups on the aromatic ring) and ester linkage integrity. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in -NMR .
- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm, pyrrolidinone C=O at ~1680 cm) .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis provides precise bond lengths and angles (e.g., using SHELX software for refinement) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the reactivity of 2,5-dioxopyrrolidin-1-yl esters in coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations predict partial charges and reactive sites. For example:
- Charge Analysis : Compute partial charges on nitrogen or carbonyl carbons to identify nucleophilic/electrophilic centers .
- Mechanistic Insights : Model transition states for reactions (e.g., copper-catalyzed coupling) to explain observed regioselectivity or catalyst dependence .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. toluene) to optimize reaction conditions .
Q. What strategies resolve contradictions in reaction yield data when varying catalysts (e.g., homogeneous vs. heterogeneous copper)?
- Methodological Answer :
- Controlled Experiments : Replicate reactions under identical conditions (temperature, solvent, catalyst loading) to isolate catalyst-specific effects .
- Kinetic Studies : Monitor reaction progress via in situ IR or -NMR to compare rate constants and intermediate formation .
- Surface Analysis : For heterogeneous catalysts (e.g., copper nanoparticles), use SEM/EDX to assess catalyst degradation or poisoning .
Q. What are the challenges in crystallizing 2,5-dioxopyrrolidin-1-yl derivatives, and how can they be addressed?
- Methodological Answer :
- Solvent Selection : Use high-boiling solvents (e.g., DMSO or DMF) for slow evaporation. Add anti-solvents (e.g., hexane) to induce nucleation .
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to promote crystal growth .
- Crystallography Software : Refine diffraction data with SHELXL or OLEX2 to resolve disorder or twinning issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
